molecular formula C19H25N3O2 B11803029 tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B11803029
M. Wt: 327.4 g/mol
InChI Key: BZKAICOEGAXQQA-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the reaction can be carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection strategies, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, t-BuOK

Major Products Formed:

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .

Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

BZKAICOEGAXQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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